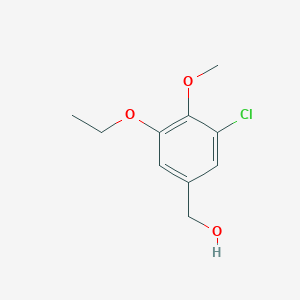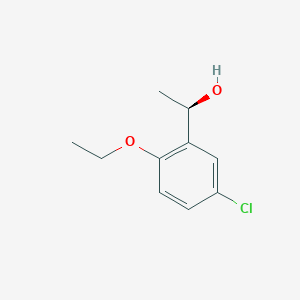
2,4-Dibromo-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1-benzothiophene is an organosulfur compound that belongs to the benzothiophene family It is characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1-benzothiophene can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed
Substitution: Products include various substituted benzothiophenes.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
2,4-Dibromo-1-benzothiophene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-1-benzothiophene depends on its application. In organic electronics, its role as a semiconductor involves the formation of π-conjugated systems that facilitate charge transport. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-1-benzothiophene
- 2,4-Dichloro-1-benzothiophene
- 2,4-Difluoro-1-benzothiophene
Uniqueness
2,4-Dibromo-1-benzothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and specialized applications.
Propiedades
Fórmula molecular |
C8H4Br2S |
|---|---|
Peso molecular |
291.99 g/mol |
Nombre IUPAC |
2,4-dibromo-1-benzothiophene |
InChI |
InChI=1S/C8H4Br2S/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H |
Clave InChI |
GDZPGOJTWPSEMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(S2)Br)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)



![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)

